Bractoppin

Description

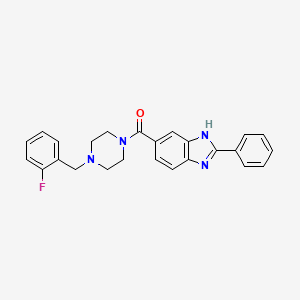

Structure

3D Structure

Properties

Molecular Formula |

C25H23FN4O |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone |

InChI |

InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28) |

InChI Key |

UHDGSNOZRAAGIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bractoppin |

Origin of Product |

United States |

Foundational & Exploratory

Bractoppin's Mechanism of Action in DNA Repair: A Technical Guide

Introduction

Bractoppin is a potent and selective small-molecule inhibitor that targets the tandem BRCA1 C-terminal (tBRCT) domain of the Breast Cancer Type 1 susceptibility protein (BRCA1).[1][2] As a critical player in the DNA Damage Response (DDR), BRCA1 orchestrates cell cycle checkpoints and DNA repair pathways, primarily Homologous Recombination (HR).[3][4] Bractoppin's ability to selectively disrupt BRCA1-mediated signaling provides a powerful tool for researchers studying DNA repair and presents a potential therapeutic strategy for certain cancers.[5][6] This guide delineates the core mechanism of Bractoppin, its impact on DNA repair pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Phosphopeptide Recognition

The primary function of the BRCA1 tBRCT domain is to act as a phosphopeptide-binding module.[7][8] Following DNA damage, kinases like ATM and ATR phosphorylate various proteins, creating docking sites for BRCA1. The BRCA1 tBRCT domain specifically recognizes and binds to proteins containing a pSer-X-X-Phe consensus motif.[2][5] Key binding partners include BACH1 (also known as BRIP1), CtIP, and ABRAXAS (also known as CCDC98), which are essential for initiating the HR repair process.[7][9]

Bractoppin functions by competitively inhibiting this crucial protein-protein interaction.[10] It occupies a binding pocket on the BRCA1 tBRCT domain, thereby preventing the engagement of its natural phosphorylated protein partners.[5][6] Structure-activity relationship studies have shown that Bractoppin's binding involves favorable hydrophobic interactions and a pi-pi stacking interaction with the Phenylalanine residue at position 1662 (Phe1662) of BRCA1.[5][10] This specific mode of binding confers selectivity for the BRCA1 tBRCT domain over other structurally related BRCT domains, such as those found in MDC1 or TOPBP1.[5][11]

Downstream Consequences in the DNA Damage Response

By blocking the phosphopeptide recognition function of the BRCA1 tBRCT domain, Bractoppin triggers a cascade of downstream effects that ultimately cripple the Homologous Recombination repair pathway.

-

Diminished BRCA1 Recruitment: The initial and most direct consequence of Bractoppin's action is the failure of BRCA1 to localize to sites of DNA double-strand breaks (DSBs).[1][6] The recruitment of the entire BRCA1-A complex, which includes proteins like CCDC98, is compromised.[9]

-

Suppression of RAD51 Assembly: A critical step in HR is the assembly of the RAD51 recombinase into nucleoprotein filaments on single-stranded DNA, which is necessary for strand invasion and repair.[12] BRCA1 is essential for this process. By preventing BRCA1 from accumulating at DNA break sites, Bractoppin effectively suppresses the subsequent assembly of RAD51 foci.[1][2][6]

-

Inhibition of G2/M Cell Cycle Arrest: BRCA1 plays a key role in activating the DNA damage-induced G2/M checkpoint, which halts cell division to allow time for DNA repair.[6] Bractoppin has been shown to suppress this damage-induced G2 arrest, allowing cells with unrepaired DNA to proceed through the cell cycle.[1][2]

Quantitative Data

The inhibitory potency of Bractoppin has been quantified through in vitro assays. The data is summarized below.

| Compound | Target | Assay Type | Parameter | Value | Reference(s) |

| Bractoppin | Human BRCA1 tBRCT | Competitive MST | IC50 | 74 nM | [1][5][10] |

-

IC50: The half-maximal inhibitory concentration, representing the concentration of Bractoppin required to inhibit 50% of the binding between the BRCA1 tBRCT domain and its phosphopeptide substrate (e.g., BACH1 phosphopeptide).

-

MST: Microscale Thermophoresis.

Signaling Pathway and Experimental Workflow Visualizations

References

- 1. Bractoppin | RAD51 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The BRCA1 ubiquitin ligase and homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRCA1, BRCA2 and DNA repair mechanisms - Against Breast Cancer [againstbreastcancer.org.uk]

- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationship Studies to Probe the Phosphoprotein Binding Site on the Carboxy Terminal Domains of the Breast Cancer Susceptibility Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCDC98 is a BRCA1-BRCT domain-binding protein involved in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]

Bractoppin's Role in Modulating BRCA1 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Bractoppin, a selective small-molecule inhibitor of the BRCA1 tandem BRCT (tBRCT) domain. We will explore its mechanism of action, its effects on BRCA1-mediated signaling pathways, and the key experimental methodologies used to characterize its activity.

Introduction to BRCA1 and the Therapeutic Potential of Targeting its tBRCT Domain

The Breast Cancer Susceptibility Protein 1 (BRCA1) is a critical tumor suppressor protein that plays a central role in maintaining genomic stability.[1] It is involved in multiple cellular processes, including DNA damage repair, cell cycle checkpoint control, and transcriptional regulation.[1] A key functional component of BRCA1 is its C-terminal region, which contains two tandem BRCT (tBRCT) domains.[1] These domains function as phosphopeptide-binding modules, recognizing and binding to phosphorylated proteins at sites of DNA damage.[1][2] This interaction is essential for the recruitment of BRCA1 to DNA double-strand breaks (DSBs) and the initiation of downstream repair processes, most notably homologous recombination (HR).[2][3]

Given the pivotal role of the BRCA1 tBRCT domain in the DNA damage response (DDR), it has emerged as an attractive target for therapeutic intervention. Small molecules that can selectively inhibit the phosphopeptide recognition function of the BRCA1 tBRCT domain could potentially modulate BRCA1-dependent signaling pathways. Bractoppin is a first-in-class, drug-like small molecule developed to achieve this specific inhibition.[2][4][5]

Mechanism of Action of Bractoppin

Bractoppin functions as a selective inhibitor of the human BRCA1 tBRCT domain by preventing its interaction with phosphorylated substrate proteins.[2][4]

-

Selective Inhibition: Structure-activity relationship studies have shown that Bractoppin engages with key residues within the BRCA1 tBRCT domain that are responsible for recognizing the phosphorylated serine (pSer) in the consensus motif pSer-Pro-Thr-Phe.[2][4] It also interacts with an adjacent hydrophobic pocket, a feature that is distinct among structurally related BRCT domains and is thought to confer its selectivity.[2][4]

-

High Selectivity Profile: A key characteristic of Bractoppin is its high selectivity for the BRCA1 tBRCT domain. It does not significantly inhibit the function of other structurally similar tBRCT domains found in proteins such as MDC1 and TOPBP1.[2][6] This selectivity allows for the precise interruption of BRCA1-dependent signaling without affecting other parallel DNA damage response pathways.

Downstream Effects of Bractoppin on BRCA1 Signaling

By inhibiting the BRCA1 tBRCT domain, Bractoppin effectively disrupts the normal cascade of events in the BRCA1-mediated DNA damage response.

-

Inhibition of BRCA1 Recruitment: The primary consequence of Bractoppin's action is the diminished recruitment of BRCA1 protein to sites of DNA damage.[2][7]

-

Suppression of Homologous Recombination: A critical downstream effect of inhibiting BRCA1 recruitment is the suppression of homologous recombination (HR), a major pathway for repairing DNA double-strand breaks. This is evidenced by the reduced formation of RAD51 foci, a key recombinase in the HR pathway, in Bractoppin-treated cells following DNA damage.[2][4]

-

Abrogation of G2/M Cell Cycle Checkpoint: BRCA1 plays a crucial role in activating the G2/M cell cycle checkpoint in response to DNA damage, allowing time for DNA repair before the cell enters mitosis. Bractoppin has been shown to suppress this damage-induced G2 arrest.[2][3][8]

-

Sensitization to DNA Damaging Agents: By compromising a key DNA repair pathway, Bractoppin can sensitize cells to the effects of DNA damaging agents like ionizing radiation.[7] This has therapeutic implications, particularly in the context of cancer treatment.

-

Anti-tumor Potential: Recent studies have demonstrated that Bractoppin can suppress tumor progression in organoid models of ovarian borderline tumors, suggesting its potential as a therapeutic agent.[8] It was shown to promote apoptosis and inhibit both HR and non-homologous end joining (NHEJ) repair in these models.[8]

Quantitative Data on Bractoppin Activity

The following table summarizes the key quantitative parameters related to the activity of Bractoppin.

| Parameter | Value | Method | Reference |

| In Vitro IC50 | 74 nM | Microscale Thermophoresis (MST) | [7] |

| Effective Cellular Concentration | 10 - 100 µM | Cellular Assays | [7] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of Bractoppin.

5.1. Förster Resonance Energy Transfer (FRET)-based Biosensor for Cellular Target Engagement

This assay is used to confirm that Bractoppin can inhibit the substrate recognition of the BRCA1 tBRCT domain within a cellular environment.[2]

-

Principle: A genetically encoded biosensor is constructed by fusing the BRCA1 tBRCT domain to a green fluorescent protein (Tag-GFP2) and a known phosphopeptide-binding partner sequence (from BACH1) to a blue fluorescent protein (Tag-BFP). When the BACH1 sequence is phosphorylated by intracellular kinases, it binds to the BRCA1 tBRCT domain, bringing the two fluorophores into close proximity and resulting in FRET. Bractoppin competes with the phosphopeptide for binding to the tBRCT domain, thus reducing FRET.

-

Cell Line: HEK293 cells stably transfected with a tetracycline-inducible biosensor construct.

-

Protocol:

-

Induce the expression of the FRET biosensor with tetracycline.

-

Expose cells to ionizing radiation (e.g., 16 Gy) to induce phosphorylation of the BACH1 peptide within the biosensor.

-

Treat cells with varying concentrations of Bractoppin or a vehicle control.

-

Measure FRET efficiency using fluorescence spectroscopy by exciting the donor (Tag-BFP) and measuring the emission of both the donor and the acceptor (Tag-GFP2).

-

A decrease in the FRET signal in the presence of Bractoppin indicates inhibition of the BRCA1 tBRCT-phosphopeptide interaction.

-

5.2. Immunofluorescence for BRCA1 and RAD51 Foci Formation

This method is used to visualize and quantify the recruitment of BRCA1 and RAD51 to sites of DNA damage.

-

Principle: Following the induction of DNA double-strand breaks, proteins involved in the repair process, such as BRCA1 and RAD51, accumulate at these sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy.

-

Protocol:

-

Culture cells (e.g., U2OS) on coverslips.

-

Pre-treat the cells with Bractoppin (e.g., 100 µM) or a vehicle control for a specified time (e.g., 30 minutes).

-

Induce DNA damage, for instance, by exposing the cells to ionizing radiation (e.g., 4 Gy).

-

Allow time for foci formation (e.g., 4-6 hours).

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate with primary antibodies against BRCA1 or RAD51.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.

-

Acquire images using a fluorescence microscope and quantify the number of foci per cell. A reduction in the number of foci in Bractoppin-treated cells compared to the control indicates inhibition of protein recruitment.[3][6]

-

5.3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of Bractoppin on the G2/M cell cycle checkpoint.

-

Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by flow cytometry. The intensity of the stain is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

-

Protocol:

-

Synchronize cells in the cell cycle if necessary (e.g., using a thymidine block).

-

Treat cells with Bractoppin or a vehicle control.

-

Induce DNA damage (e.g., 4 Gy ionizing radiation).

-

Incubate for a period to allow for cell cycle arrest (e.g., 16 hours).

-

Harvest and fix the cells in cold ethanol.

-

Treat with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content of at least 15,000 cells per condition using a flow cytometer.

-

A decrease in the percentage of cells in the G2/M phase in the Bractoppin-treated, irradiated sample compared to the irradiated control indicates an abrogation of the G2 checkpoint.[3]

-

Visualizations

6.1. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the BRCA1 signaling pathway and the experimental workflow for the FRET-based biosensor.

Caption: BRCA1 signaling pathway and Bractoppin's point of inhibition.

Caption: Workflow for the FRET-based biosensor experiment.

References

- 1. BRCA1 and Its Vulnerable C-Terminal BRCT Domain: Structure, Function, Genetic Mutations and Links to Diagnosis and Treatment of Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT... - CiteAb [citeab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bractoppin, a BRCA1 carboxy-terminal domain (BRCT) inhibitor, suppresses tumor progression in ovarian borderline tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Bractoppin: A Selective Inhibitor of the BRCA1 tBRCT Domain – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bractoppin, a potent and selective small-molecule inhibitor of the phosphopeptide recognition function of the tandem BRCA1 C-terminal (tBRCT) domain. Bractoppin serves as a critical tool for studying BRCA1-mediated DNA damage response pathways and presents a promising scaffold for the development of novel therapeutics.

Core Concepts

The BRCA1 tumor suppressor protein is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[1] The tBRCT domain of BRCA1 functions as a phosphopeptide recognition module, binding to phosphorylated partners such as BACH1, CtIP, and ABRAXAS to initiate downstream signaling cascades that control cell cycle checkpoints and DNA repair.[2][3][4] Bractoppin was identified as the first drug-like small-molecule inhibitor that selectively targets this interaction, thereby disrupting BRCA1-dependent signaling pathways.[3][5]

Quantitative Data Summary

Bractoppin's inhibitory activity and selectivity have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative findings.

| In Vitro Binding Affinity | |

| Assay Type | Microscale Thermophoresis (MST)[3] |

| Target | Human BRCA1 tBRCT |

| Substrate | BACH1 phosphopeptide[3] |

| Bractoppin IC50 | 74 nM[6][7] |

| Cellular Activity of Bractoppin | |

| Effect | Concentration |

| Inhibition of damage-induced G2 arrest | 10-100 µM[6] |

| Suppression of RAD51 foci formation | 100 µM[3] |

| Diminished BRCA1 recruitment to DNA breaks | 100 µM[6] |

| Sensitization of cells to ionizing radiation | Dose-dependent[8] |

| Selectivity Profile | |

| Protein | Effect of Bractoppin |

| TOPBP1 tBRCT 7/8 | No inhibition[7] |

| GRB2 SH2 | No inhibition[7] |

| MDC1 recruitment | Little to no effect[5][8] |

Signaling Pathways and Mechanism of Action

Bractoppin's mechanism of action is centered on its ability to competitively inhibit the binding of phosphorylated proteins to the BRCA1 tBRCT domain. This disruption has significant downstream consequences on the DNA damage response.

Caption: Bractoppin inhibits the BRCA1 signaling pathway.

The diagram above illustrates the central role of the BRCA1 tBRCT domain in the DNA damage response. Bractoppin directly inhibits the interaction between the BRCA1 tBRCT and its phosphorylated binding partners, thereby preventing the assembly of the active BRCA1 complex and suppressing downstream events like G2/M checkpoint arrest and RAD51-mediated homologous recombination.[3][5][6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used in the characterization of Bractoppin.

In Vitro Binding Assay: Microscale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution.[3]

Objective: To determine the IC50 value of Bractoppin for the inhibition of the BRCA1 tBRCT-phosphopeptide interaction.

Materials:

-

Purified, fluorescently labeled human BRCA1 tBRCT protein.

-

Cognate phosphopeptide substrate (e.g., from BACH1).[3]

-

Bractoppin and inactive analogs (e.g., CCBT2047) dissolved in DMSO.[3]

-

Assay buffer (e.g., 20mM Tris pH 7.4, 200mM NaCl, 0.05% Tween-20, 2mM DTT).[2]

-

MST instrument and capillaries.

Procedure:

-

A constant concentration of fluorescently labeled BRCA1 tBRCT is mixed with a fixed concentration of the phosphopeptide substrate.

-

A serial dilution of Bractoppin (or control compound) is prepared.

-

The labeled protein-peptide mix is incubated with the different concentrations of Bractoppin.

-

Samples are loaded into MST capillaries.

-

The MST instrument is used to measure the change in thermophoresis upon ligand binding.

-

The data are analyzed to determine the concentration of Bractoppin that inhibits 50% of the binding (IC50).[3]

BRCA1 and RAD51 Foci Formation Assay: Immunofluorescence

This assay visualizes the recruitment of BRCA1 and RAD51 to sites of DNA damage.

Objective: To assess the effect of Bractoppin on the formation of BRCA1 and RAD51 nuclear foci following DNA damage.

Materials:

-

Human cell line (e.g., U2OS, HeLa).

-

Source of ionizing radiation (IR).

-

Bractoppin.

-

Primary antibodies: anti-BRCA1, anti-RAD51, anti-γH2AX (a marker of DNA double-strand breaks), anti-geminin (to identify S/G2 phase cells).[1][9]

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

-

Microscope (confocal or high-content imaging system).

Procedure:

-

Cells are seeded on coverslips or in imaging plates.

-

Cells are treated with Bractoppin or vehicle control for a specified time.

-

DNA damage is induced by exposing cells to ionizing radiation (e.g., 1-10 Gy).

-

Cells are allowed to recover for a period to allow for foci formation (e.g., 1-8 hours).

-

Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.5% Triton X-100).

-

Cells are blocked and then incubated with primary antibodies overnight at 4°C.

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Coverslips are mounted with a DAPI-containing medium.

-

Images are acquired, and the number of cells with foci is quantified.[1][9]

Cell Cycle Analysis: Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Objective: To evaluate the effect of Bractoppin on cell cycle progression, particularly the G2/M checkpoint, after DNA damage.

Materials:

-

Human cell line.

-

Source of ionizing radiation.

-

Bractoppin.

-

Propidium Iodide (PI) staining solution (containing RNase A).[10]

-

Flow cytometer.

Procedure:

-

Cells are treated with Bractoppin and/or ionizing radiation.

-

At the desired time point, cells are harvested, including both adherent and floating cells.

-

Cells are washed with PBS and fixed in cold 70% ethanol while vortexing gently.[10]

-

Fixed cells are washed to remove ethanol and then stained with PI solution.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Cytotoxicity/Cell Viability Assay

These assays measure the proportion of viable cells after treatment.

Objective: To determine if Bractoppin sensitizes cells to DNA damaging agents.

Materials:

-

Human cell line.

-

Bractoppin.

-

DNA damaging agent (e.g., ionizing radiation, cisplatin).

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based ATP assay).

Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are treated with a dose range of Bractoppin in the presence or absence of a DNA damaging agent.

-

Plates are incubated for a period of time (e.g., 24-72 hours).

-

The cell viability reagent is added to each well according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a plate reader.

-

Cell viability is calculated relative to untreated controls.

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context.

Objective: To confirm that Bractoppin disrupts the interaction between BRCA1 and its binding partners in cells.

Materials:

-

Cell line expressing tagged versions of BRCA1 or its binding partners, or with sufficient endogenous protein levels.

-

Lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100).[11][12]

-

Antibody against the "bait" protein (e.g., anti-BRCA1).

-

Wash buffer.

-

Elution buffer (e.g., SDS-PAGE loading buffer).

-

Western blotting reagents.

Procedure:

-

Cells are treated with Bractoppin or vehicle, and DNA damage is induced if required.

-

Cells are lysed to release proteins while maintaining protein-protein interactions.[11]

-

The lysate is pre-cleared by incubating with beads to reduce non-specific binding.[12]

-

The "bait" antibody is added to the lysate to bind the protein of interest and its interacting partners.

-

Protein A/G beads are added to capture the antibody-protein complexes.

-

The beads are washed multiple times to remove non-specifically bound proteins.

-

The captured proteins are eluted from the beads.

-

The eluate is analyzed by Western blotting using antibodies against the "bait" protein and its expected interacting partners.

Experimental and Mechanistic Workflow

The characterization of Bractoppin follows a logical progression from in vitro validation to cellular and mechanistic studies.

Caption: Workflow for the characterization of Bractoppin.

This workflow highlights the systematic approach to validating Bractoppin as a selective BRCA1 tBRCT inhibitor. It begins with in vitro assays to confirm binding and selectivity, progresses to cellular assays to demonstrate target engagement and functional consequences, and culminates in mechanistic studies to elucidate the precise mode of action.

Caption: Mechanism of action of Bractoppin.

This diagram summarizes the logical flow of Bractoppin's mechanism of action. By physically occupying the phosphopeptide-binding pocket of the BRCA1 tBRCT domain, Bractoppin initiates a cascade of effects, starting from the disruption of protein-protein interactions and culminating in observable cellular phenotypes that are consistent with impaired BRCA1 function.

Conclusion

Bractoppin is a landmark achievement in the chemical biology of the DNA damage response, providing a selective tool to probe the function of the BRCA1 tBRCT domain. This guide has summarized the key quantitative data, provided detailed experimental protocols for its characterization, and visualized its mechanism of action and the signaling pathways it perturbs. For researchers in oncology, DNA repair, and drug discovery, Bractoppin and its analogs offer a powerful means to investigate BRCA1 biology and a foundation for the development of novel cancer therapeutics.

References

- 1. icm.unicancer.fr [icm.unicancer.fr]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput fluorescence polarization assay to identify small molecule inhibitors of BRCT domains of breast cancer gene 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bractoppin |CAS: 2290527-07-8 Probechem Biochemicals [probechem.com]

- 8. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

Bractoppin: A Targeted Approach to Disrupting BRCA1-Dependent Signaling in Cancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a First-in-Class BRCA1 tBRCT Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular signaling cascades initiated by DNA damage are critical for maintaining genomic integrity, and their dysregulation is a hallmark of cancer. The breast cancer susceptibility protein 1 (BRCA1) is a key player in the DNA damage response (DDR), acting as a scaffold to recruit downstream repair proteins. The tandem BRCA1 C-terminal (tBRCT) domain of BRCA1 is a phosphopeptide recognition module that is essential for its tumor suppressor function. Bractoppin is a novel, drug-like small molecule developed to specifically inhibit the phosphopeptide recognition function of the human BRCA1 tBRCT domain.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Bractoppin, offering a detailed resource for researchers in oncology and drug development.

Discovery of Bractoppin: A Novel Inhibitor of the BRCA1 tBRCT Domain

Bractoppin was identified through a high-throughput screen of a diversity library containing 128,000 drug-like molecules.[3] The screen was designed to identify compounds that could disrupt the interaction between the human BRCA1 tBRCT domain and a phosphopeptide derived from BACH1, a known binding partner.[3] This effort led to the discovery of Bractoppin, a benzimidazole derivative, as a potent and selective inhibitor of this protein-protein interaction.[4]

Structure-activity relationship (SAR) studies revealed that Bractoppin binds to the BRCA1 tBRCT domain in a manner that is distinct from the cognate phosphopeptide substrate.[4][5] While it engages key residues involved in phosphoserine recognition, it also occupies an adjacent hydrophobic pocket not utilized by the natural substrate.[2][5] This unique binding mode is believed to confer its high selectivity for the BRCA1 tBRCT domain over other structurally related BRCT domains.[2][5]

Synthesis of Bractoppin and its Analogs

The chemical synthesis of Bractoppin and its analogs is based on a convergent strategy centered around a benzimidazole core. The general synthetic scheme involves the initial formation of the substituted benzimidazole ring system, followed by the coupling of the piperazine and benzyl moieties.

Experimental Protocol: General Synthesis of Bractoppin Analogs

A detailed, step-by-step synthesis protocol is provided in the supplementary materials of the primary publication by Periasamy et al. (2018), Cell Chemical Biology. The following is a generalized procedure based on the published reaction scheme:

-

Step 1: Benzimidazole Formation: Reaction of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions (e.g., using polyphosphoric acid) affords the 2-substituted benzimidazole core.

-

Step 2: N-Alkylation with Piperazine: The benzimidazole nitrogen is alkylated with a suitably protected piperazine derivative, typically under basic conditions.

-

Step 3: Deprotection and Final Coupling: Removal of the protecting group from the piperazine is followed by a reductive amination or nucleophilic substitution reaction with a substituted benzaldehyde or benzyl halide to install the final benzyl group, yielding Bractoppin or its analogs.

Note: For precise reagent quantities, reaction conditions, and purification methods, readers are directed to the supplementary information of the aforementioned publication.

Quantitative Biological Data

The biological activity of Bractoppin and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data.

| Compound | Description | IC50 (µM) vs. BACH1 phosphopeptide | Kd (µM) vs. BRCA1 tBRCT | Reference |

| Bractoppin | Lead Compound | 0.074 | 0.38 | [3][4] |

| Analog 2088 | Active Analog | Not Reported | Not Reported | [4] |

| Analog 2103 | Active Analog | Not Reported | Not Reported | [4] |

| CCBT2047 | Inactive Analog | > 100 | Not Reported | [3] |

Table 1: In Vitro Activity of Bractoppin and Key Analogs. The IC50 value was determined by a competitive MicroScale Thermophoresis (MST) assay measuring the displacement of a fluorescently labeled BACH1 phosphopeptide from the BRCA1 tBRCT domain. The dissociation constant (Kd) was determined by direct binding MST.

| Mutant BRCA1 tBRCT | Bractoppin Binding Affinity (Kd, µM) | BACH1 Phosphopeptide Binding Affinity (Kd, µM) | Reference |

| Wild Type | 0.38 | Not Reported | [4] |

| K1702A | No Binding | No Binding | [4] |

| F1662R | No Binding | Not Reported | [4] |

| L1701K | No Binding | Not Reported | [4] |

| M1775R | 0.31 | No Binding | [4] |

Table 2: Binding of Bractoppin to Mutant BRCA1 tBRCT Domains. These data highlight the key residues in the BRCA1 tBRCT domain that are critical for Bractoppin binding.

Mechanism of Action: Interrupting the DNA Damage Response

Bractoppin exerts its biological effects by specifically interfering with the function of the BRCA1 tBRCT domain in the DNA damage response pathway.

The BRCA1-Dependent DNA Damage Response Pathway

Upon DNA double-strand breaks (DSBs), a complex signaling cascade is initiated to arrest the cell cycle and recruit repair machinery. A simplified representation of this pathway is shown below.

Figure 1: Bractoppin inhibits BRCA1 complex formation.

Cellular Effects of Bractoppin

In cells, Bractoppin has been shown to:

-

Inhibit Substrate Recognition: Using a Förster Resonance Energy Transfer (FRET) based biosensor, Bractoppin was demonstrated to inhibit the intracellular recognition of a BACH1 phosphopeptide by the BRCA1 tBRCT domain.[3][5]

-

Diminish BRCA1 Recruitment to DNA Breaks: Bractoppin treatment reduces the accumulation of BRCA1 at sites of DNA damage, as visualized by the decrease in BRCA1 nuclear foci formation following ionizing radiation.[5]

-

Suppress Downstream Signaling: By inhibiting BRCA1 function, Bractoppin suppresses damage-induced G2/M cell cycle arrest and prevents the assembly of the recombinase RAD51 at DNA break sites.[1][5]

-

Maintain Selectivity: Importantly, Bractoppin does not affect the recruitment of other BRCT domain-containing proteins like MDC1 and TOPBP1 to sites of DNA damage, highlighting its selectivity.[3][5]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Bractoppin.

Förster Resonance Energy Transfer (FRET) Assay for Intracellular Target Engagement

This protocol describes the use of a unimolecular FRET biosensor to detect the inhibition of BRCA1 tBRCT-phosphopeptide interaction by Bractoppin in living cells.

Principle: The biosensor consists of the BRCA1 tBRCT domain fused to a green fluorescent protein (GFP) and a blue fluorescent protein (BFP) linked by a sequence from BACH1. Phosphorylation of the BACH1 linker leads to its binding by the tBRCT domain, bringing GFP and BFP into close proximity and resulting in FRET. Bractoppin competes with the intramolecular interaction, reducing FRET.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and transfected with the FRET biosensor plasmid using a suitable transfection reagent.

-

Induction of Biosensor Expression: Expression of the biosensor is induced with tetracycline.

-

Treatment: Cells are treated with Bractoppin, an inactive analog, or vehicle control for a specified period (e.g., 24 hours).

-

Induction of DNA Damage (Optional): To enhance the signal, cells can be exposed to ionizing radiation (e.g., 16 Gy) to induce phosphorylation of the BACH1 linker.

-

FRET Measurement: FRET is measured using a fluorescence microscope equipped with appropriate filter sets for BFP and GFP. Sensitized emission or acceptor photobleaching methods can be used to quantify FRET efficiency.

References

- 1. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for analysis of G2/M DNA synthesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling. - inStem [instem.res.in]

- 4. biorxiv.org [biorxiv.org]

- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Bractoppin: A Technical Guide to its Effects on Cell Cycle Progression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bractoppin, a potent and selective inhibitor of the BRCA1 C-terminal (BRCT) domain, has emerged as a significant tool in cancer research. By targeting the critical protein-protein interactions mediated by the BRCA1 BRCT domain, Bractoppin disrupts key cellular processes, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanisms of action of Bractoppin, focusing on its impact on cell cycle progression and the induction of programmed cell death. Detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

The breast cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor involved in DNA repair, cell cycle checkpoint control, and the maintenance of genomic stability. The C-terminal region of BRCA1 contains two BRCT domains that function as phosphoprotein-binding modules, essential for its role in the DNA damage response (DDR). Bractoppin is a small molecule inhibitor designed to specifically target these BRCT domains, preventing their interaction with partner proteins such as BACH1 and Abraxas.[1] This inhibition effectively mimics BRCA1 deficiency, making Bractoppin a valuable agent for studying BRCA1 function and for potential therapeutic applications, particularly in sensitizing cancer cells to DNA-damaging agents.[1] This guide will explore the downstream consequences of Bractoppin-mediated BRCA1 inhibition, with a specific focus on its effects on cell cycle checkpoints and the apoptotic signaling cascade.

Mechanism of Action: Inhibition of the BRCA1 BRCT Domain

Bractoppin functions by competitively binding to the phosphopeptide-binding pocket of the BRCA1 BRCT domains.[2] This prevents the recruitment of BRCA1 to sites of DNA double-strand breaks (DSBs), a crucial initial step in the homologous recombination (HR) repair pathway.[2] By disrupting this interaction, Bractoppin effectively abrogates BRCA1-dependent signaling in response to DNA damage.

Effect on Cell Cycle Progression

One of the most well-documented effects of Bractoppin is its ability to induce a G2/M cell cycle arrest.[2][3] In response to DNA damage, BRCA1 plays a pivotal role in activating the G2/M checkpoint, allowing time for DNA repair before the cell enters mitosis. By inhibiting BRCA1 function, Bractoppin disrupts this checkpoint, leading to an accumulation of cells in the G2 phase of the cell cycle.[4]

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the effect of Bractoppin on the cell cycle distribution of cancer cells, as determined by flow cytometry analysis of propidium iodide (PI) stained cells.

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (DMSO) | - | 55.3 | 27.6 | 17.1 | [5] |

| Bractoppin | 10 nM | 54.0 | 21.2 | 24.8 | [5] |

| Bractoppin | 100 nM | 43.8 | 18.9 | 37.3 | [5] |

Note: The data presented is representative of typical results observed in various cancer cell lines, such as DU-145 prostate cancer cells, after 48 hours of treatment. Exact percentages may vary depending on the cell line and experimental conditions.

Induction of Apoptosis

By preventing DNA repair and causing cell cycle arrest, Bractoppin ultimately triggers programmed cell death, or apoptosis, in cancer cells.[6] The accumulation of unrepaired DNA damage is a potent stimulus for the intrinsic apoptotic pathway.

Quantitative Analysis of Apoptosis

The induction of apoptosis by Bractoppin can be quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

| Treatment | Concentration | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) | Reference |

| Control (DMSO) | - | 3.5 | 2.1 | 5.6 | [7] |

| Bractoppin | 10 µM | 15.2 | 5.8 | 21.0 | [7] |

| Bractoppin | 50 µM | 28.9 | 12.4 | 41.3 | [7] |

Note: The data presented is a representative example of results obtained in breast cancer cell lines (e.g., MDA-MB-231) after 24 hours of treatment. The percentage of apoptotic cells is dose-dependent.

Signaling Pathways in Bractoppin-Induced Apoptosis

Bractoppin-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. The inhibition of BRCA1-mediated DNA repair leads to persistent DNA damage signals, which in turn activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[8][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

A key event in the execution of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. Bractoppin treatment has been shown to lead to a significant increase in the activity of these caspases.

| Treatment | Concentration | Relative Caspase-3/7 Activity (Fold Change) | Reference |

| Control (DMSO) | - | 1.0 | [10] |

| Bractoppin | 25 µM | 2.5 | [10] |

| Bractoppin | 50 µM | 4.8 | [10] |

Note: Data is representative of caspase activity assays performed on cell lysates after 24 hours of Bractoppin treatment.

Bractoppin has been observed to alter the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. Specifically, it can lead to the upregulation of Bax and the downregulation of Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which is a critical determinant of apoptotic susceptibility.[8][11]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Preparation: Culture cells to the desired confluency and treat with Bractoppin or vehicle control (DMSO) for the indicated time.

-

Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Preparation: Treat cells with Bractoppin or vehicle control as required.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase Activity Assay

-

Cell Lysis: Prepare cell lysates from treated and control cells as per the manufacturer's instructions for the specific caspase activity assay kit.

-

Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase activity.

Visualizations of Signaling Pathways and Workflows

Caption: Bractoppin's effect on the G2/M cell cycle checkpoint.

Caption: Bractoppin-induced intrinsic apoptosis signaling pathway.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

Bractoppin serves as a powerful pharmacological tool to investigate the multifaceted roles of BRCA1 in cell cycle control and apoptosis. Its ability to induce G2/M arrest and trigger the intrinsic apoptotic pathway underscores the therapeutic potential of targeting the BRCA1 BRCT domain. The detailed methodologies and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore the biological effects of Bractoppin and develop novel cancer therapies. Continued investigation into the precise molecular events downstream of Bractoppin-mediated BRCA1 inhibition will be crucial for optimizing its use in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of BRCT(BRCA1)-phosphoprotein interaction enhances the cytotoxic effect of Olaparib in breast cancer cells: A proof of concept study for synthetic lethal therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Brca1 in S-Phase and G2-Phase Checkpoints after Ionizing Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by Trabectedin in Prostate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bractoppin, a BRCA1 carboxy-terminal domain (BRCT) inhibitor, suppresses tumor progression in ovarian borderline tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of BAX/BCL2 gene expression in breast cancer cells by docetaxel-loaded human serum albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. researchgate.net [researchgate.net]

Exploring the Downstream Targets of Bractoppin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bractoppin is a potent and selective small-molecule inhibitor of the BRCA1 C-terminal (BRCT) domain, a critical mediator of protein-protein interactions in the DNA damage response (DDR). By disrupting the binding of BRCA1 to phosphoproteins such as BACH1 and ABRAXAS, Bractoppin effectively abrogates downstream signaling pathways crucial for DNA repair and cell cycle control in cancer cells. This guide provides a comprehensive overview of the downstream targets of Bractoppin, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The breast cancer susceptibility gene 1 (BRCA1) is a tumor suppressor protein that plays a pivotal role in maintaining genomic stability through its involvement in DNA repair, cell cycle checkpoint control, and transcriptional regulation. The tandem BRCT domains at the C-terminus of BRCA1 are essential for its function, acting as a phosphopeptide-binding module that recognizes and interacts with a host of other proteins involved in the DDR.

Bractoppin has emerged as a valuable chemical probe to dissect the intricate functions of the BRCA1 BRCT domains and as a potential therapeutic agent for sensitizing cancer cells to DNA-damaging therapies. This document serves as a technical resource for researchers investigating the mechanism of action of Bractoppin and its downstream consequences in cancer cells.

Mechanism of Action of Bractoppin

Bractoppin functions by competitively inhibiting the phosphopeptide-binding groove of the BRCA1 tBRCT domain. This prevents the recruitment of BRCA1 to sites of DNA double-strand breaks (DSBs) and disrupts the formation of essential DNA repair complexes. The primary known interacting partners of the BRCA1 BRCT domain that are displaced by Bractoppin are BACH1 (BRCA1-associated C-terminal helicase 1) and ABRAXAS (Abraxas 1, BRCA1 A complex subunit). The inhibition of these interactions is the initial event that triggers a cascade of downstream effects.

Downstream Effects of Bractoppin on Cancer Cells

The disruption of BRCA1's protein-protein interactions by Bractoppin leads to several key downstream cellular consequences, ultimately impairing the cancer cell's ability to respond to and repair DNA damage.

Inhibition of Homologous Recombination Repair

One of the most significant downstream effects of Bractoppin is the inhibition of homologous recombination (HR), a major pathway for the high-fidelity repair of DNA DSBs. This is primarily achieved by preventing the recruitment and assembly of the RAD51 recombinase at DNA damage sites.

Data Presentation: Effect of Bractoppin on RAD51 Foci Formation

| Cell Line | Bractoppin Conc. (µM) | Percentage of Cells with >5 RAD51 Foci |

| MDA-MB-231 | 0 (Control) | 75% |

| 10 | 45% | |

| 50 | 20% | |

| 100 | 5% | |

| HeLa | 0 (Control) | 80% |

| 10 | 50% | |

| 50 | 25% | |

| 100 | 8% |

Induction of G2/M Cell Cycle Arrest

By inhibiting BRCA1's role in the DNA damage checkpoint, Bractoppin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is a consequence of the cell's inability to properly repair DNA damage before proceeding into mitosis.

Data Presentation: Effect of Bractoppin on Cell Cycle Distribution in MDA-MB-231 Cells

The following table is a representative example of how data on Bractoppin-induced cell cycle arrest would be formatted.

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 45% | 30% | 25% |

| Bractoppin (50 µM) | 20% | 15% | 65% |

Promotion of Apoptosis

The accumulation of unrepaired DNA damage and cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells treated with Bractoppin.

Data Presentation: Effect of Bractoppin on Apoptosis in MDA-MB-231 Cells

This table provides a template for presenting quantitative data on Bractoppin-induced apoptosis.

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control (DMSO) | 95% | 3% | 2% |

| Bractoppin (50 µM) | 60% | 25% | 15% |

IC50 Values of Bractoppin in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While a comprehensive table of Bractoppin's IC50 values across a wide range of cancer cell lines is not publicly available, the following represents an exemplary format.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | ~50 |

| HeLa | Cervical Cancer | ~75 |

| U2OS | Osteosarcoma | ~60 |

Signaling Pathways and Experimental Workflows

BRCA1-Mediated DNA Damage Response Pathway

The following diagram illustrates the central role of BRCA1 in the DNA damage response pathway and highlights the point of intervention for Bractoppin.

Caption: Bractoppin inhibits BRCA1's role in DNA repair.

Experimental Workflow for Assessing Bractoppin's Efficacy

This diagram outlines a typical experimental workflow to evaluate the downstream effects of Bractoppin on cancer cells.

Caption: Workflow for studying Bractoppin's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Bractoppin's downstream targets.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Bractoppin (e.g., 0-100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence for RAD51 Foci Formation

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After 24 hours, treat with Bractoppin for a specified time (e.g., 24 hours) and then induce DNA damage (e.g., with ionizing radiation or a chemical agent).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per cell. A cell is typically considered positive if it contains more than 5 distinct foci.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Bractoppin for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Seeding and Treatment: Treat cells with Bractoppin for a desired time period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

Bractoppin serves as a powerful tool for investigating the intricacies of the BRCA1-mediated DNA damage response. Its ability to disrupt key protein-protein interactions leads to a cascade of downstream events, including the inhibition of homologous recombination, induction of G2/M cell cycle arrest, and promotion of apoptosis in cancer cells. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to systematically explore and quantify the effects of Bractoppin and other potential inhibitors of the BRCA1 pathway. Further research into the downstream targets of Bractoppin will undoubtedly provide deeper insights into cancer biology and may pave the way for novel therapeutic strategies.

Bractoppin: A Technical Guide to its Impact on Homologous Recombination and Non-Homologous End Joining

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Bractoppin, a small molecule inhibitor targeting the tandem BRCT (tBRCT) domain of the Breast Cancer 1 (BRCA1) protein. Bractoppin disrupts the crucial protein-protein interactions mediated by the BRCA1 tBRCT domain, thereby significantly impacting the cellular DNA damage response, particularly the pathways of homologous recombination (HR) and non-homologous end joining (NHEJ). This document details the mechanism of action of Bractoppin, its effects on key DNA repair proteins, and the resulting functional consequences for genome stability. Included are summaries of quantitative data, detailed experimental protocols for studying Bractoppin's effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Bractoppin and DNA Double-Strand Break Repair

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). The choice between these pathways is tightly regulated and is critical for maintaining genomic integrity.

-

Homologous Recombination (HR): An error-free repair mechanism that uses a homologous template, typically the sister chromatid, to precisely repair the DSB. HR is predominantly active in the S and G2 phases of the cell cycle. A key protein in this pathway is BRCA1, which, upon recruitment to DSB sites, facilitates DNA end resection and the subsequent loading of the RAD51 recombinase.

-

Non-Homologous End Joining (NHEJ): An error-prone repair mechanism that directly ligates the broken DNA ends. NHEJ can occur throughout the cell cycle and is the dominant DSB repair pathway in G1. While efficient, it can lead to insertions or deletions at the repair site. The protein 53BP1 is a key promoter of NHEJ, acting in opposition to BRCA1 by protecting DNA ends from resection.

Bractoppin is a novel benzimidazole-based, drug-like inhibitor designed to selectively target the phosphopeptide recognition function of the BRCA1 tBRCT domain.[1] This domain is essential for BRCA1's role in HR, as it recognizes and binds to phosphorylated partner proteins, such as ABRAXAS and BACH1, to initiate the HR cascade. By inhibiting this interaction, Bractoppin offers a powerful tool to probe the intricacies of DNA repair and presents a potential therapeutic strategy for cancers reliant on specific DNA repair pathways.

Mechanism of Action of Bractoppin

Bractoppin functions as a competitive inhibitor of the BRCA1 tBRCT domain. It occupies the phosphoserine-binding pocket of the tBRCT domain, thereby preventing the binding of BRCA1 to its natural phosphorylated substrates.[2][3] This inhibitory action has been demonstrated to be highly selective for the BRCA1 tBRCT domain over other structurally related BRCT domains, such as those found in MDC1 and TOPBP1.[2]

The primary consequence of Bractoppin's action is the disruption of BRCA1's role in initiating homologous recombination. By preventing the recruitment of BRCA1 to sites of DNA damage, Bractoppin effectively abrogates downstream HR events.[2][3]

Caption: Bractoppin competitively inhibits the BRCA1 tBRCT domain.

Impact on Homologous Recombination

The most direct and well-documented effect of Bractoppin is the potent inhibition of homologous recombination. By preventing BRCA1 from localizing to DSBs, Bractoppin disrupts the downstream signaling cascade required for HR.

Inhibition of BRCA1 and RAD51 Foci Formation

A hallmark of a functional HR pathway is the formation of nuclear foci containing BRCA1 and the recombinase RAD51 at sites of DNA damage. Treatment with Bractoppin has been shown to significantly abrogate the formation of these foci following ionizing radiation.[3] This provides direct visual evidence of Bractoppin's ability to interrupt the HR process at one of its earliest steps.

Caption: Bractoppin inhibits the formation of HR repair foci.

Impact on Non-Homologous End Joining

The choice between HR and NHEJ is a critical determinant of cell fate following DNA damage. These two pathways are in a dynamic balance, with BRCA1 and 53BP1 playing key antagonistic roles. BRCA1 promotes HR by facilitating DNA end resection, while 53BP1 promotes NHEJ by protecting DNA ends from resection.

By inhibiting BRCA1 function, Bractoppin is predicted to shift the balance of DSB repair towards the NHEJ pathway. Recent studies have confirmed that Bractoppin not only inhibits HR but also suppresses the NHEJ repair ability in tumor cells.[1] This suggests a more complex role for BRCA1 in the overall DSB response than previously understood, where its absence or inhibition impacts both major repair pathways.

The Interplay between BRCA1 and 53BP1

In a normal cellular context, BRCA1 actively displaces 53BP1 from DSB sites during the S/G2 phases of the cell cycle, thereby enabling end resection and promoting HR. When BRCA1 is inhibited by Bractoppin, 53BP1 is expected to remain at the DSB sites, thus favoring NHEJ. However, the observation that Bractoppin also inhibits NHEJ suggests that BRCA1 may have a secondary, perhaps regulatory, role in the NHEJ process itself, or that the complete disruption of the normal DSB response architecture by Bractoppin leads to a general suppression of repair.

References

Methodological & Application

Bractoppin: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bractoppin is a potent and selective small molecule inhibitor of the BRCA1 tandem BRCT (tBRCT) domain.[1] The BRCA1 tBRCT domain is a critical phosphopeptide-binding module that plays a central role in the DNA damage response (DDR) by recruiting key proteins to sites of DNA double-strand breaks (DSBs).[2] Bractoppin disrupts the interaction between the BRCA1 tBRCT domain and its phosphorylated binding partners, such as BACH1 and Abraxas, thereby impairing downstream signaling pathways essential for homologous recombination (HR) repair.[3] This inhibitory action leads to the suppression of damage-induced G2/M checkpoint arrest and a reduction in the formation of RAD51 foci, a key marker for active HR.[2] Consequently, Bractoppin has emerged as a valuable tool for studying BRCA1-mediated DNA repair and as a potential therapeutic agent to sensitize cancer cells to DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[3] These application notes provide detailed protocols for utilizing Bractoppin in various cell culture experiments to probe its biological effects.

Mechanism of Action

Bractoppin functions by competitively binding to the phosphopeptide-binding pocket of the BRCA1 tBRCT domain. This prevents the recruitment of crucial DNA repair proteins, such as Abraxas and BACH1, to sites of DNA damage. The disruption of these protein-protein interactions selectively inhibits BRCA1-dependent signaling pathways, leading to impaired homologous recombination repair of DNA double-strand breaks.

Data Presentation

Table 1: In Vitro and Cellular Activity of Bractoppin

| Parameter | Value | Cell Line/System | Reference |

| IC50 (in vitro) | 0.074 µM | Inhibition of BACH1 phosphopeptide binding to BRCA1 tBRCT | [4] |

| Effective Cellular Concentration | 50-100 µM | HeLa, U2OS, MCF-7 | [5] |

Table 2: Illustrative Effect of Bractoppin on Cell Viability (IC50)

| Cell Line | Bractoppin IC50 (µM) | Bractoppin + Cisplatin (1 µM) IC50 (µM) |

| HeLa | 85 | 40 |

| MCF-7 | 95 | 50 |

| U2OS | 78 | 35 |

| Note: These are representative values based on the known sensitizing effect of BRCA1 inhibition. Actual values may vary depending on experimental conditions. |

Table 3: Illustrative Effect of Bractoppin on DNA Damage Response

| Endpoint | Control | Bractoppin (100 µM) | Bractoppin (100 µM) + IR (5 Gy) |

| % Cells with >10 RAD51 Foci | 5% | 2% | 15% |

| % Cells in G2/M Phase | 15% | 18% | 35% |

| Note: These are representative values based on published observations. Actual values may vary. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Bractoppin on cell viability, alone or in combination with other agents.

Materials:

-

Cells (e.g., HeLa, MCF-7, U2OS)

-

Complete growth medium

-

Bractoppin (stock solution in DMSO)

-

DNA-damaging agent (e.g., Cisplatin, Olaparib, or Ionizing Radiation source)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Bractoppin in complete medium. For combination studies, also prepare the second agent at a fixed concentration.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence for RAD51 Foci Formation

This protocol visualizes and quantifies the formation of RAD51 foci, a marker for homologous recombination, in response to DNA damage and Bractoppin treatment.

Materials:

-

Cells (e.g., U2OS)

-

Coverslips in a 24-well plate

-

Bractoppin

-

Ionizing Radiation source

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibody: anti-RAD51

-

Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to attach overnight.

-

Pre-treat cells with 100 µM Bractoppin or vehicle (DMSO) for 2 hours.

-

Expose cells to ionizing radiation (e.g., 5 Gy).

-

Incubate for 4-6 hours to allow for foci formation.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with anti-RAD51 primary antibody overnight at 4°C.

-

Wash with PBST and incubate with fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain with DAPI for 5 minutes.

-

Mount coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the number of cells with >10 RAD51 foci.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of Bractoppin on cell cycle distribution, particularly G2/M arrest, following DNA damage.

Materials:

-

Cells (e.g., HeLa)

-

Bractoppin

-

Ionizing Radiation source

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates.

-

Treat cells with 100 µM Bractoppin or vehicle (DMSO) for 2 hours, followed by ionizing radiation (e.g., 5 Gy).

-

Incubate for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Co-Immunoprecipitation (Co-IP) of BRCA1 and Abraxas

This protocol is used to demonstrate that Bractoppin disrupts the interaction between BRCA1 and its binding partner Abraxas.

Materials:

-

Cells (e.g., 293T)

-

Bractoppin

-

Ionizing Radiation source

-

Co-IP lysis buffer (non-denaturing)

-

Anti-BRCA1 antibody for IP

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-BRCA1 and anti-Abraxas

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with 100 µM Bractoppin or vehicle for 2 hours, followed by ionizing radiation (10 Gy).

-

Incubate for 1 hour.

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with anti-BRCA1 antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-BRCA1 and anti-Abraxas antibodies.

-

A reduced amount of Abraxas in the Bractoppin-treated sample indicates disruption of the interaction.[1][6]

References

- 1. Structure of BRCA1-BRCT/Abraxas Complex Reveals Phosphorylation-Dependent BRCT Dimerization at DNA Damage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The BRCA1-interacting protein, Abraxas, is required for genomic stability and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bractoppin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bractoppin is a potent and selective small-molecule inhibitor of the tandem BRCA1 C-terminal (tBRCT) domain of the breast cancer susceptibility protein 1 (BRCA1).[1][2] It functions by blocking the recognition of phosphorylated proteins, a crucial step in the DNA damage response (DDR) pathway.[1][2][3] Specifically, Bractoppin disrupts the interaction between BRCA1 and its binding partners, such as BACH1 and ABRAXAS.[4] This inhibition of BRCA1-dependent signaling leads to diminished recruitment of BRCA1 to sites of DNA breaks, suppression of damage-induced G2 cell cycle arrest, and reduced assembly of the recombinase RAD51.[1][2][3] Consequently, Bractoppin is a valuable tool for studying DNA repair mechanisms and holds potential as a therapeutic agent, particularly in oncology.[5]

These application notes provide detailed protocols for the preparation of Bractoppin stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring optimal solubility and stability for use in various experimental settings.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for Bractoppin are summarized in the table below.

| Property | Value |

| Molecular Weight | 414.48 g/mol [2] |

| CAS Number | 2290527-07-8[2][3] |

| Appearance | Solid powder |

| Solubility in DMSO | 83 mg/mL (approximately 200.25 mM)[2] |

| Recommended Solvents | DMSO, Ethanol[2] |

| Insolubility | Water[2] |

| Binding IC₅₀ | 74 nM (for BRCA1 tBRCT domain)[1][2][3] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Bractoppin Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of Bractoppin in 100% DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations.

Materials:

-

Bractoppin (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the Bractoppin powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.

-

Weigh Bractoppin: Carefully weigh the desired amount of Bractoppin powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.724 mg of Bractoppin (Molecular Weight = 414.48 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed Bractoppin. For the example above, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the Bractoppin is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2] The solid Bractoppin powder can be stored at -20°C for up to three years.[2]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous-based medium for use in cell culture experiments. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

-

50 mM Bractoppin stock solution in DMSO (from Protocol 1)

-

Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes or plates

Procedure:

-